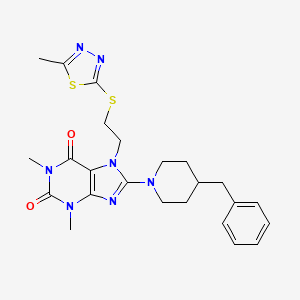

![molecular formula C16H19ClN2O4S2 B2572291 3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide CAS No. 838392-79-3](/img/structure/B2572291.png)

3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The compound has been involved in various synthesis and structural studies, highlighting its role in the formation of complex molecules. For example, the synthesis of similar sulfonamide derivatives through reactions like the Reformatsky reaction demonstrates the versatility of sulfonamide groups in creating compounds with potential biological activity. The detailed molecular structure of these compounds, elucidated through X-ray crystallography, provides insights into their potential interactions with biological targets (Zhifang Yu, Xiuyan Gu, Bi-lin Zhao, Jian‐Wei Sun, 2004).

Anticancer and Pro-apoptotic Activity

Sulfonamide derivatives, including those structurally related to the specified compound, have shown significant anticancer activity by inducing apoptosis in various cancer cell lines. This activity is often mediated through the activation of critical cellular pathways, such as p38/ERK phosphorylation, highlighting the potential therapeutic applications of these compounds in oncology (A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan, 2015).

Inhibition of Carbonic Anhydrases

One of the key applications of sulfonamide derivatives, including those closely related to the compound , is their role as inhibitors of carbonic anhydrases. These enzymes are crucial for various physiological functions, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and certain cancers. Studies have shown that sulfonamide derivatives can strongly inhibit human carbonic anhydrases, which is a testament to their potential as drug candidates (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, M. Krasavin, 2018).

Supramolecular Architecture

Research into sulfonamide derivatives also encompasses their supramolecular architecture, exploring how weak intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the crystalline structures of these compounds. This knowledge is crucial for understanding how these compounds can be further optimized for better drug-receptor interactions (K. Shakuntala, S. Naveen, N. K. Lokanath, P. A. Suchetan, M. Abdoh, 2017).

Mécanisme D'action

Target of Action

The primary target of 3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide It is classified as a sulfonamide , a group of compounds known to inhibit the enzyme carbonic anhydrase, which plays a key role in the regulation of pH and fluid balance in the body .

Mode of Action

The exact mode of action of This compound As a sulfonamide, it may bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The biochemical pathways affected by This compound By inhibiting carbonic anhydrase, sulfonamides can disrupt acid-base balance and fluid regulation in the body .

Result of Action

The molecular and cellular effects of This compound As a potential carbonic anhydrase inhibitor, it could lead to a decrease in the production of bicarbonate ions and protons, affecting processes such as pH regulation and fluid balance .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4S2/c1-10-9-11(2)16(24(18,20)21)12(3)15(10)19(4)25(22,23)14-7-5-13(17)6-8-14/h5-9H,1-4H3,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBJHGREQHEGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-](/img/structure/B2572210.png)

![1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid](/img/structure/B2572215.png)

![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2572222.png)

![7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2572225.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)

![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)

![4-Methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572231.png)